molecular formula C55H89ClN2O4 B1147972 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate CAS No. 78566-75-3

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate

Cat. No.: B1147972
CAS No.: 78566-75-3
M. Wt: 877.77
InChI Key:
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Description

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate is a complex organic compound with a unique structure that includes two indole moieties connected by a propenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate typically involves multiple steps, starting from the preparation of the indole derivatives. The key steps include:

    Formation of the Indole Moieties: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Alkylation: The indole derivatives are then alkylated using hexadecyl bromide in the presence of a strong base like sodium hydride.

    Condensation: The alkylated indoles are condensed with propenyl intermediates under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, where nucleophiles like amines or thiols replace the hexadecyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: N-substituted indole derivatives.

Scientific Research Applications

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecyl-2,3-dihydro-1H-indene: Shares a similar hexadecyl group but lacks the propenyl bridge and the second indole moiety.

    3-Hexadecyl-1-methyl-1H-imidazol-3-ium Bromide: Contains a hexadecyl group and an imidazole ring, differing in the core structure.

Uniqueness

1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate is unique due to its dual indole structure connected by a propenyl bridge, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-hexadecyl-2-[3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMFPKVKCCMEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H89N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694724
Record name 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78566-75-3
Record name 1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate
Reactant of Route 2
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate
Reactant of Route 3
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate
Reactant of Route 4
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate
Reactant of Route 5
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate
Reactant of Route 6
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanineperchlorate

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